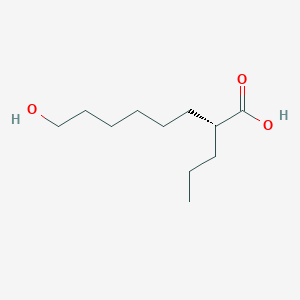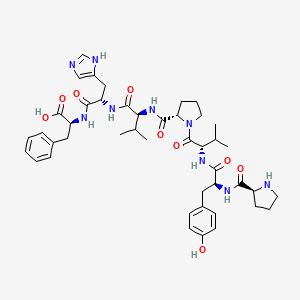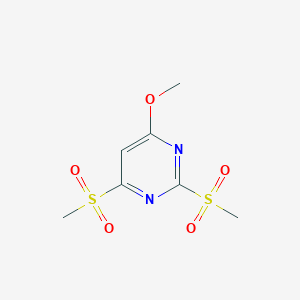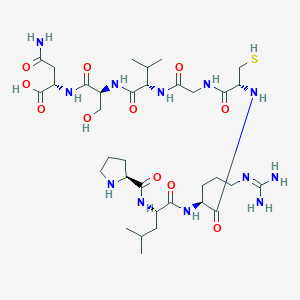![molecular formula C46H36O2Si2 B12541629 [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) CAS No. 653601-72-0](/img/structure/B12541629.png)
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) is a chemical compound that consists of a naphthalene core with two triphenylsilane groups attached via oxygen atoms.
Métodos De Preparación
The synthesis of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) typically involves the reaction of naphthalene-1,4-diol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Naphthalene-1,4-diol+2Triphenylchlorosilane→[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)+2HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes .
Comparación Con Compuestos Similares
Similar compounds to [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) include other naphthalene derivatives and silane compounds. Some examples are:
[Naphthalene-1,4-diylbis(oxy)]bis(diphenylsilane): Similar structure but with diphenylsilane groups instead of triphenylsilane.
[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane): Contains trimethylsilane groups, leading to different chemical properties.
[Naphthalene-1,4-diylbis(oxy)]bis(phenylsilane): Another derivative with phenylsilane groups.
The uniqueness of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
653601-72-0 |
|---|---|
Fórmula molecular |
C46H36O2Si2 |
Peso molecular |
676.9 g/mol |
Nombre IUPAC |
triphenyl-(4-triphenylsilyloxynaphthalen-1-yl)oxysilane |
InChI |
InChI=1S/C46H36O2Si2/c1-7-21-37(22-8-1)49(38-23-9-2-10-24-38,39-25-11-3-12-26-39)47-45-35-36-46(44-34-20-19-33-43(44)45)48-50(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-36H |
Clave InChI |
RBIZUZLYLZVHSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C5=CC=CC=C54)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)


![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)


![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
